N-(3-Methylisoxazol-4-yl)acetamide
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Overview
Description
N-(3-Methylisoxazol-4-yl)acetamide is a chemical compound with the molecular formula C6H8N2O2 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisoxazol-4-yl)acetamide typically involves the reaction of 3-amino-5-methylisoxazole with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows:
Condensation Reaction: 3-amino-5-methylisoxazole is condensed with acetic anhydride in ethanol under reflux conditions for several hours.
Purification: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using industrial crystallization techniques and may undergo additional quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylisoxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(3-Methylisoxazol-4-yl)carboxylic acid.
Reduction: Formation of N-(3-Methylisoxazol-4-yl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Methylisoxazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methylisoxazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)acetamide
- N-(3-Methylisoxazol-5-yl)acetamide
- N-(3-Methylisoxazol-4-yl)carboxamide
Uniqueness
N-(3-Methylisoxazol-4-yl)acetamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N-(3-methyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C6H8N2O2/c1-4-6(3-10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9) |
InChI Key |
IBRLDRPAGRTJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1NC(=O)C |
Origin of Product |
United States |
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